3-(2,6-dimethylmorpholine-4-carbonyl)-1-methyl-1H-indazole
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Overview
Description
3-(2,6-Dimethylmorpholine-4-carbonyl)-1-methyl-1H-indazole is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a morpholine ring substituted with dimethyl groups at the 2 and 6 positions, a carbonyl group at the 4 position, and an indazole ring with a methyl group at the 1 position. The unique structure of this compound makes it a valuable subject for studies in medicinal chemistry, pharmacology, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-dimethylmorpholine-4-carbonyl)-1-methyl-1H-indazole typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the morpholine ring through the cyclization of amino alcohols with α-haloacid chlorides . The indazole ring can be synthesized via cyclization reactions involving hydrazines and ketones or aldehydes. The final step involves the coupling of the morpholine and indazole rings through a carbonyl linkage, often facilitated by coupling reagents such as EDCI or DCC under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The use of automated synthesis platforms can also streamline the production process, ensuring consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(2,6-Dimethylmorpholine-4-carbonyl)-1-methyl-1H-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indazole ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst or alkylating agents like methyl iodide.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted analogs depending on the reagents and conditions used.
Scientific Research Applications
3-(2,6-Dimethylmorpholine-4-carbonyl)-1-methyl-1H-indazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its unique structural features that may interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(2,6-dimethylmorpholine-4-carbonyl)-1-methyl-1H-indazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include signal transduction cascades that lead to the desired biological effect, such as cell death in cancer cells or inhibition of microbial growth.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,6-Dimethylmorpholine-4-carbonyl)-N-(1H-pyrazol-3-ylmethyl)benzenesulfonamide
- 4-(2,6-Dimethylmorpholine-4-carbonyl)-9H-fluoren-9-one
Uniqueness
3-(2,6-Dimethylmorpholine-4-carbonyl)-1-methyl-1H-indazole stands out due to its unique combination of a morpholine ring and an indazole ring, which imparts distinct chemical and biological properties. Its structural features allow for versatile chemical modifications, making it a valuable scaffold in drug discovery and material science.
Properties
IUPAC Name |
(2,6-dimethylmorpholin-4-yl)-(1-methylindazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-10-8-18(9-11(2)20-10)15(19)14-12-6-4-5-7-13(12)17(3)16-14/h4-7,10-11H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEVTZKRDGSNEHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=NN(C3=CC=CC=C32)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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